molecular formula C11H9NO2S2 B2496241 4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid CAS No. 488733-52-4

4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid

Cat. No.: B2496241
CAS No.: 488733-52-4
M. Wt: 251.32
InChI Key: WMNTVZQDOLJKNS-UHFFFAOYSA-N
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Description

4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring.

Biochemical Analysis

Biochemical Properties

4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, it can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of cyclooxygenase by binding to its active site, thereby preventing the synthesis of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, with certain dosages required to achieve therapeutic efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion . This compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can be transported into cells by organic anion transporters and distributed within tissues by binding to plasma proteins . Its localization and accumulation within specific tissues can also be influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, by post-translational modifications and targeting signals . Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy .

Preparation Methods

The synthesis of 4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate to form the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Comparison with Similar Compounds

4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-7-9(10(13)14)16-11(15)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNTVZQDOLJKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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